

1-Naphthonitrile CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Naphthonitrile

Cat. No.: B7769090

[Get Quote](#)

An In-Depth Technical Guide to **1-Naphthonitrile**: Properties, Synthesis, and Applications

Introduction

1-Naphthonitrile, also known as 1-cyanonaphthalene, is an aromatic organic compound that serves as a pivotal intermediate in a multitude of synthetic processes. Its rigid, bicyclic structure, composed of a naphthalene ring system with a nitrile functional group, imparts unique chemical and physical properties that are leveraged across various scientific disciplines. For researchers and professionals in drug development, materials science, and organic synthesis, a comprehensive understanding of this molecule is essential for its effective application. This guide provides a detailed exploration of **1-Naphthonitrile**, from its fundamental identifiers and molecular architecture to its synthesis, reactivity, and critical role as a building block for complex, high-value molecules.

Core Identifiers and Molecular Structure

Accurate identification is the cornerstone of chemical research and application. **1-Naphthonitrile** is definitively identified by its Chemical Abstracts Service (CAS) Registry Number.

- CAS Number: 86-53-3[1][2][3]

The molecular structure of **1-Naphthonitrile** consists of a cyano group (-C≡N) attached to the first carbon (C1) position of a naphthalene ring system.[4] This arrangement dictates its

reactivity and physical characteristics.

- IUPAC Name: naphthalene-1-carbonitrile[3][4]
- Molecular Formula: C₁₁H₇N[1][2][4]
- Molecular Weight: 153.18 g/mol [1][4][5]

The planarity and aromaticity of the naphthalene core, combined with the strong electron-withdrawing nature of the nitrile group, make it a subject of significant interest in chemical synthesis.

Caption: Molecular structure of **1-Naphthonitrile** (C₁₁H₇N).

Physicochemical Properties

The physical properties of **1-Naphthonitrile** are critical for determining appropriate solvents, reaction temperatures, and purification methods. It typically appears as a white or colorless to light yellow solid or liquid, depending on purity and ambient temperature.[2]

Property	Value	Source(s)
Melting Point	35-38 °C (95-100.4 °F)	[6][7]
Boiling Point	299 °C (570.2 °F)	[7][8]
Density	~1.11 g/mL	[8]
Solubility	Soluble in methanol	[7]
Appearance	White or colorless to light yellow powder, lump, or clear liquid	[2]

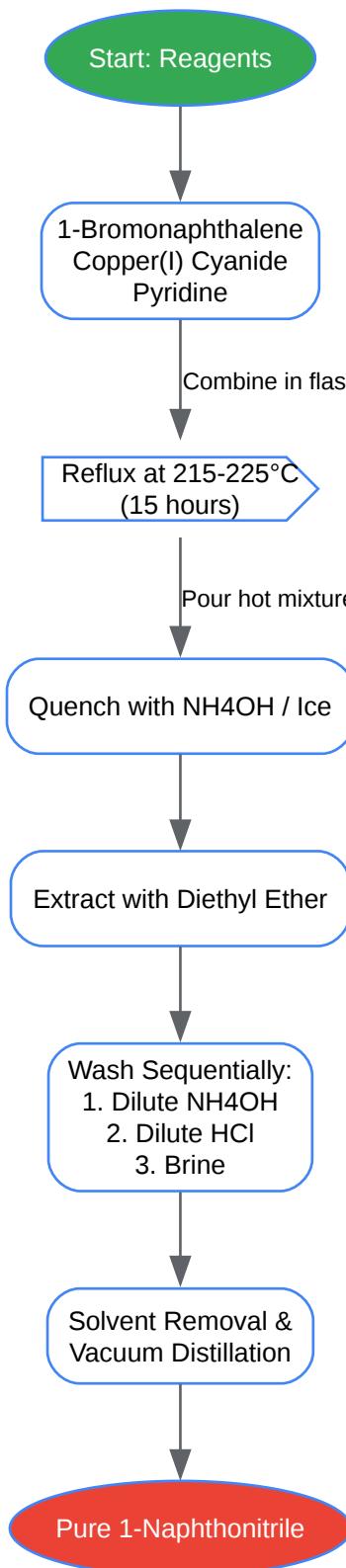
Synthesis and Mechanistic Considerations

The preparation of **1-Naphthonitrile** can be achieved through several synthetic routes. The choice of method often depends on the availability of starting materials, desired yield, and scalability. A prevalent and high-yielding method involves the nucleophilic substitution of a

halogen on the naphthalene ring with a cyanide source, a reaction often catalyzed by a copper(I) salt.

Rosenmund-von Braun Reaction

A common laboratory and industrial synthesis is the reaction of 1-bromonaphthalene with copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent like pyridine or DMF.[9]


Causality of Experimental Choices:

- 1-Bromonaphthalene: The bromo-substituent is a good leaving group, making it more reactive than the chloro-analogue for this type of nucleophilic aromatic substitution.
- Copper(I) Cyanide (CuCN): Copper(I) is crucial as it facilitates the displacement of the halide. It coordinates to the halide, making the aromatic ring more susceptible to nucleophilic attack by the cyanide ion. This significantly lowers the activation energy compared to an uncatalyzed reaction.
- Pyridine: This solvent serves a dual purpose. It is a polar solvent that can dissolve the reactants, and as a base, it can stabilize the copper intermediates formed during the reaction. Its high boiling point is suitable for the elevated temperatures required to drive the reaction to completion.[9]

Detailed Experimental Protocol: Synthesis from 1-Bromonaphthalene[11]

- Preparation: In a dry 200-mL flask equipped with a reflux condenser and a calcium chloride tube to protect from moisture, add 66 g (0.32 mole) of 1-bromonaphthalene, 35 g (0.39 mole) of dry, powdered copper(I) cyanide, and 30 mL of pyridine.
- Reaction: Heat the mixture in a Wood's metal bath maintained at 215–225 °C for 15 hours. The solution will become dark brown.
- Workup: While still hot (approx. 100 °C), pour the reaction mixture into a flask containing 150 mL of concentrated ammonium hydroxide and 150 g of crushed ice.

- Extraction: Transfer the mixture to a separatory funnel. Extract the product with three 100-mL portions of ether. An additional 50-100 mL of ether may be needed to facilitate layer separation.
- Washing: Combine the ether extracts and wash them sequentially with dilute ammonium hydroxide until the aqueous layer is colorless, followed by dilute hydrochloric acid, and finally with saturated sodium chloride solution.
- Purification: Remove the ether and benzene by distillation from a water bath. Distill the remaining residue under reduced pressure to yield pure **1-Naphthonitrile**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1-Naphthonitrile**.

Applications in Research and Drug Development

The true value of **1-Naphthonitrile** lies in its versatility as a chemical intermediate. The reactive nitrile group can be transformed into a variety of other functional groups, making it a valuable starting material for more complex molecules.[\[4\]](#)

Pharmaceutical Synthesis

The naphthalene scaffold is a well-established pharmacophore present in numerous FDA-approved drugs.[\[10\]](#) Its rigid structure allows for effective interactions with biological targets like enzymes and receptors.[\[11\]](#) **1-Naphthonitrile** serves as a key building block in the synthesis of pharmaceutical agents.

- Precursor to Naphthoic Acids and Naphthamides: The nitrile group can be hydrolyzed under acidic or basic conditions to form 1-naphthalenecarboxamide and subsequently 1-naphthoic acid.[\[4\]](#) These derivatives are important intermediates in the synthesis of various drugs.
- Building Block for Heterocycles: The reactivity of the nitrile allows for its incorporation into heterocyclic ring systems, which are a cornerstone of modern medicinal chemistry.
- Drug Discovery Scaffold: The naphthalene core is associated with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[\[10\]](#) As such, derivatives of **1-Naphthonitrile** are frequently synthesized and screened for potential therapeutic applications.[\[11\]](#)[\[12\]](#)

Material Science

The photophysical properties of the naphthalene ring system make **1-Naphthonitrile** and its derivatives attractive for applications in materials science.[\[4\]](#)

- Organic Light-Emitting Diodes (OLEDs): Derivatives are investigated for their potential use in the fabrication of efficient light-emitting materials.[\[4\]](#)
- Organic Semiconductors: The aromatic character and rigid structure are desirable features for the development of novel organic semiconductor materials for electronic devices.[\[4\]](#)

Safety and Handling

1-Naphthonitrile is classified as hazardous and requires careful handling to minimize exposure.

GHS Hazard Classification:

- Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[5]
- Skin Corrosion/Irritation: Causes skin irritation.[5][13]
- Eye Damage/Irritation: Causes serious eye irritation.[5][13]

Safe Handling Protocol:

- Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles as described by OSHA regulations.[6] A NIOSH/MSHA approved respirator may be necessary if exposure limits are exceeded.[6]
- Handling: Avoid breathing dust, fumes, or vapors. Do not get in eyes, on skin, or on clothing. Wash hands and any exposed skin thoroughly after handling.[6][13]
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[6][13]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13]

Conclusion

1-Naphthonitrile (CAS 86-53-3) is far more than a simple chemical compound; it is a versatile and enabling tool for scientific innovation. Its well-defined molecular structure and predictable reactivity make it an indispensable intermediate in the synthesis of a wide array of valuable products, from life-saving pharmaceuticals to next-generation electronic materials. For the research scientist and drug development professional, a thorough grasp of its properties, synthesis, and handling is crucial for unlocking its full potential in the laboratory and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 1-Naphthonitrile | CymitQuimica [cymitquimica.com]
- 3. 1-Naphthalenecarbonitrile [webbook.nist.gov]
- 4. Buy 1-Naphthonitrile | 86-53-3 [smolecule.com]
- 5. 1-Naphthalenecarbonitrile | C11H7N | CID 6846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. 1-Cyanonaphthalene | 86-53-3 [chemicalbook.com]
- 8. 1-naphthonitrile [stenutz.eu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [1-Naphthonitrile CAS number and molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7769090#1-naphthonitrile-cas-number-and-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com